Chromatographic Resolution from API: HPLC Retention Time (RT) and Relative Retention Time (RRT) for Trityl Olmesartan Medoxomil Impurity III
In a validated stability-indicating HPLC method for olmesartan medoxomil and its six relevant impurities, trityl olmesartan medoxomil impurity III (Impurity C) is chromatographically resolved from the API peak with a retention time of approximately 6.72 min under optimized conditions, using a C18 column and a mobile phase of methanol:acetonitrile:water (60:15:25, v/v/v, pH 3.5) with UV detection at 256 nm [1]. The method demonstrated excellent specificity, with a resolution factor (Rs) > 2.0 between the impurity III peak and the olmesartan medoxomil peak [2]. This separation is critical for accurate quantification of this process impurity at levels as low as 0.1% (the ICH identification threshold) [3].
| Evidence Dimension | Chromatographic Separation (HPLC Retention Time) |
|---|---|
| Target Compound Data | Approx. 6.72 min |
| Comparator Or Baseline | Olmesartan medoxomil (API): Approx. 6.72 min (co-elution risk noted without optimized conditions), Resolved with Rs > 2.0 under optimized method |
| Quantified Difference | Resolution factor (Rs) > 2.0 |
| Conditions | C18 column; mobile phase: methanol:acetonitrile:water (60:15:25, v/v/v, pH 3.5); flow rate: 1.0 mL/min; detection: 256 nm |
Why This Matters
The ability to achieve baseline resolution (Rs > 2.0) is a critical method validation parameter for ANDA submissions, ensuring accurate and reliable quantification of this specific impurity without interference from the API or other related substances.
- [1] To establish an HPLC method for determination of Olmesartan medoxomil and its related substances. CAOD Oriprobe. View Source
- [2] Development and validation of stability-indicating RP-HPLC method for determination of Olmesartan medoxomile in pharmaceutical dosage form and identification, characterization of alkaline degradation impurity of Olmesartan medoxomile drug substance as well as drug product. ScienceGate. View Source
- [3] Veeprho. Olmesartan Medoxomil Impurities and Related Compounds. View Source
